REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH2:6]1[NH:14][CH2:13][CH2:12][NH:11][CH2:10][CH2:9][NH:8][CH2:7]1.[OH-].[Na+].[CH2:17]=O.C(=O)=O.CCCC[CH2:26][CH3:27]>C(O)=O.O>[CH3:7][N:8]1[CH2:27][CH2:26][N:14]([CH3:6])[CH2:13][CH2:12][N:11]([CH3:17])[CH2:10][CH2:9]1 |f:2.3|
|
Name
|
|
Quantity
|
106 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
19 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CNCCNCCN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CNCCNCCN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
225 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
490 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
After stirring vigorously for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISSOLUTION
|
Details
|
the material dissolved in the acid
|
Type
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TEMPERATURE
|
Details
|
Heating
|
Type
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CUSTOM
|
Details
|
was continued for a total of 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
A 5-L flask equipped with an overhead stirrer and a condenser
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
The alkaline solution was vigorously stirred
|
Type
|
TEMPERATURE
|
Details
|
the reaction was maintained at 0° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to an internal temperature of 90° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated at this temperature for 14 hours
|
Duration
|
14 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2 minutes
|
Duration
|
2 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the crystalline material on the grit was washed with an additional 150 mL of hexane
|
Type
|
CUSTOM
|
Details
|
The organic phase of the mother liquor was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous portion was extracted with 200 mL of hexane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over a small amount of Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield 25.34 g (88%) of MeTACN as a very light yellow liquid
|
Type
|
CUSTOM
|
Details
|
was stored in a tightly-capped brown glass bottle at 0° C.
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
CN1CCN(CCN(CC1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |